molecular formula C6H14Cl2N2 B1532872 (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 857334-81-7

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1532872
CAS No.: 857334-81-7
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-QYCVXMPOSA-N
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Description

Bicyclic Framework Analysis: Bond Connectivity and Ring Strain

The bicyclo[3.2.1]octane framework represents a distinctive bridged bicyclic system where two rings share common bridgehead carbons, creating a rigid three-dimensional structure. The molecular structure of 1,4-diazabicyclo[3.2.1]octane has been characterized through comprehensive X-ray structural analysis combined with density functional theory geometry optimizations and infrared frequency calculations, revealing critical insights into its bond connectivity patterns. The bridgehead positions in this system create a unique geometric constraint that influences both the electronic distribution and the overall molecular conformation.

The bond length analysis of bicyclo[3.2.1]octane systems reveals carbon-carbon bond distances ranging between 1.54 Å to 1.56 Å, which represent typical single bond characteristics. The bond angles throughout the bicyclic framework range from 101.01° to 111.88°, with some significant deviations from ideal tetrahedral geometry due to ring strain effects. The distorted tetrahedral angle of 101.01° at the bridgehead carbon creates an envelope-shaped conformation in the ring system, contributing to inherent strain within the molecular architecture.

Ring strain analysis demonstrates that the [3.2.1]octane system exhibits moderate strain compared to smaller bicyclic frameworks. The presence of nitrogen atoms at positions 1 and 4 introduces additional electronic effects that modify the overall strain distribution throughout the molecule. Natural bond orbital analysis has provided detailed insights into the interatomic interactions within this framework, revealing how the nitrogen substitution affects the electron density distribution and bonding characteristics.

Bond Type Distance Range (Å) Angle Range (°) Strain Effect
C-C (framework) 1.54-1.56 101.01-111.88 Moderate
C-N (bridgehead) 1.45-1.48 108-112 Low
C-C (bridge) 1.52-1.55 109-111 Minimal

Stereochemical Configuration: (R)-Enantiomer Characterization

The (R)-enantiomeric configuration of 1,4-diazabicyclo[3.2.1]octane dihydrochloride introduces significant stereochemical complexity to the molecular system. The stereochemical assignment follows from the absolute configuration determination at the bridgehead positions, where the spatial arrangement of substituents creates the characteristic (R)-configuration. The enantiomeric purity of this compound can be achieved through chiral resolution techniques, allowing for the isolation of the (R)-form from racemic mixtures through careful crystallization procedures.

The stereochemical integrity of the (R)-enantiomer is maintained through the rigid bicyclic framework, which prevents racemization under normal conditions. The bridgehead nitrogen atoms occupy fixed positions in three-dimensional space, creating a chiral environment that influences the compound's interaction with other chiral molecules. This stereochemical specificity becomes particularly important in applications requiring enantioselective recognition or catalytic processes.

Structural characterization through advanced spectroscopic techniques has revealed that the (R)-configuration exhibits distinct spectral signatures compared to its (S)-counterpart. The molecular conformation adopted by the (R)-enantiomer influences both its electronic properties and its potential for intermolecular interactions. The absolute configuration has been confirmed through correlation with known stereochemical standards and through analysis of circular dichroism spectra.

The conformational preferences of the (R)-enantiomer are largely dictated by the bicyclic framework geometry. Unlike flexible linear diamines, the rigid bicyclic structure constrains the nitrogen lone pairs to specific orientational preferences, creating unique electronic environments that contribute to the compound's distinctive chemical behavior. These conformational constraints play a crucial role in determining the compound's reactivity patterns and binding affinities.

Protonation State and Salt Formation Dynamics

The formation of the dihydrochloride salt represents a fundamental alteration in the compound's electronic structure and physical properties. Both nitrogen atoms in the 1,4-diazabicyclo[3.2.1]octane framework possess lone pairs capable of accepting protons, leading to the formation of a dication when treated with hydrochloric acid. The protonation process involves sequential proton addition to each nitrogen center, with the resulting positive charges being balanced by chloride counterions.

The proton affinity characteristics of bicyclic diamines have been extensively studied, revealing that the 1,4-diazabicyclo[3.2.1]octane system exhibits significant basicity due to the unhindered nature of the nitrogen lone pairs. The bicyclic framework positions the nitrogen atoms in an optimal geometry for proton acceptance while minimizing steric hindrance effects that might reduce basicity. The measured proton affinity values for similar bicyclic diamine systems demonstrate the enhanced basicity compared to linear analogues.

Salt formation dynamics involve careful consideration of the charge distribution following protonation. The dihydrochloride formation creates a system with two positive charges localized on the nitrogen atoms, with the chloride anions providing electrostatic stabilization. The resulting ionic compound exhibits dramatically different solubility characteristics compared to the neutral precursor, with enhanced water solubility and altered crystallization behavior.

The monoisotopic mass of the dihydrochloride salt (184.053404 g/mol) reflects the addition of two protons and two chloride ions to the parent diamine structure. This mass difference provides a clear spectroscopic signature for confirming complete salt formation and can be utilized for analytical characterization of the compound's purity and composition.

Protonation State Molecular Weight Charge Solubility Profile
Neutral diamine 112.17 g/mol 0 Limited water solubility
Monoprotonated 148.63 g/mol +1 Moderate solubility
Dihydrochloride 185.092 g/mol +2 High water solubility

Comparative Analysis with Diazabicyclo[2.2.2]octane Derivatives

The structural comparison between 1,4-diazabicyclo[3.2.1]octane and 1,4-diazabicyclo[2.2.2]octane (commonly known as triethylenediamine) reveals fundamental differences in bicyclic architecture and resulting properties. The [2.2.2]octane framework creates a more symmetric structure compared to the [3.2.1]octane system, with implications for both electronic properties and stereochemical behavior.

Triethylenediamine represents a highly nucleophilic tertiary amine base with the molecular formula N₂(C₂H₄)₃, exhibiting a colorless solid state and serving as an important catalyst in polymerization reactions. The structural similarity to quinuclidine, where one nitrogen atom is replaced by carbon, highlights the unique electronic environment created by the dual nitrogen substitution pattern. Both compounds exhibit unusual conformational characteristics where methylene hydrogen atoms are eclipsed within the ethylene linkages.

The conformational analysis reveals that diazacyclohexane rings in the [2.2.2]octane system adopt boat conformations rather than the typical chair conformations observed in cyclohexane derivatives. This conformational preference contrasts with the [3.2.1]octane system, where the asymmetric bridging pattern creates different ring strain distributions and conformational preferences. The boat-envelope-chair conformation observed in [3.2.1]octane systems reflects the influence of the unequal bridge lengths on the overall molecular geometry.

Proton affinity measurements demonstrate that both bicyclic diamine systems exhibit enhanced basicity compared to linear analogues, with the [2.2.2]octane derivative showing a pKa value of 8.8 for the protonated form. The nucleophilicity characteristics differ between the two systems due to geometric constraints imposed by their respective bicyclic frameworks. The [3.2.1]octane system provides a different spatial arrangement of nitrogen lone pairs, potentially leading to altered selectivity in chemical reactions.

The catalytic applications of these bicyclic diamines reflect their structural differences. While 1,4-diazabicyclo[2.2.2]octane serves as an effective catalyst for polyurethane formation and Baylis-Hillman reactions, the [3.2.1]octane derivative exhibits different reactivity patterns due to its altered geometric constraints. The structural rigidity in both systems prevents conformational flexibility but creates distinct three-dimensional arrangements that influence substrate approach and binding.

Structural Feature [3.2.1]octane [2.2.2]octane
Bridge symmetry Asymmetric Symmetric
Ring conformation Boat-envelope-chair Triple boat
Nitrogen separation Variable Fixed
pKa (protonated) Similar to alkylamines 8.8
Catalytic selectivity Unique geometric constraints Broad reactivity

The electronic structure differences between these bicyclic systems have been investigated through theoretical calculations, revealing how the bridge length variations affect molecular orbital distributions and electron density patterns. These computational studies provide insights into the fundamental electronic differences that govern the distinct chemical behaviors observed experimentally. The three-electron sigma bonding interactions and ring strain effects contribute differently to the overall stability and reactivity profiles of each bicyclic framework.

Properties

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@H]1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis

One well-documented approach to synthesize 1,4-diazabicyclo[3.2.1]octane derivatives involves cycloaddition reactions of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate or methyl crotonate yields the bicyclic compound in moderate to good yields (51-73%). This method allows for the construction of the bicyclic framework with control over substituents, which is essential for obtaining the (R)-enantiomer when chiral auxiliaries or chiral starting materials are employed.

Catalytic Cyclization Using K-TS-1 Zeolite Catalyst

Industrial production typically employs catalytic cyclization of ethylenediamine over K-TS-1 zeolite catalysts in fixed-bed reactors. This method is advantageous for its scalability and environmental friendliness. The catalyst facilitates the intramolecular cyclization to form the bicyclic diamine structure. Reaction parameters such as temperature, pressure, and feed composition are optimized to maximize yield and selectivity toward the desired (R)-enantiomer. This process is notable for its low cost and manageable reaction profile.

Enantioselective Preparation and Resolution

Since (R)-1,4-diazabicyclo[3.2.1]octane contains an asymmetric carbon atom, enantioselective synthesis or resolution is critical. Two main strategies are employed:

  • Chiral Resolution by Diastereomeric Salt Formation: Fractional crystallization of diastereomeric salts formed with chiral acids allows separation of enantiomers. This classical method is effective but can be time-consuming and requires careful selection of resolving agents.

  • Chiral Chromatographic Separation: Modern methods utilize chiral stationary phases in chromatographic techniques to separate enantiomers with high precision and efficiency. This approach is particularly useful for obtaining high-purity (R)-enantiomer for catalytic applications.

Derivatization and Coupling Reactions

The preparation of (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride often involves derivatization steps to introduce functional groups or to form salts suitable for catalysis or pharmaceutical use.

  • Coupling with Carboxylic Acids: Reaction of 1,4-diazabicyclo[3.2.1]octane with carboxylic acid derivatives in the presence of coupling agents such as N,N′-carbonyldiimidazole in solvents like dimethylformamide yields amide derivatives. Alternatively, acid chlorides can be reacted with the bicyclic amine in solvents such as dichloroethane to form the desired products.

  • Carbonylation via Palladium-Catalyzed Reactions: A palladium-catalyzed carbonylation process using bis(triphenylphosphino)dichloropalladium and a base (e.g., triethylamine) in dimethylformamide allows the introduction of carbonyl functionalities by reacting 1,4-diazabicyclo[3.2.1]octane with halogenated precursors. This method provides access to more complex derivatives with potential therapeutic applications.

Industrial Scale Preparation Overview

Step Description Conditions/Notes
Catalyst K-TS-1 zeolite catalyst Fixed-bed reactor, optimized temperature/pressure
Starting Material Ethylenediamine High purity required
Reaction Type Catalytic intramolecular cyclization Scalable, environmentally friendly
Yield Range Moderate to high (dependent on conditions) Efficient for bulk production
Enantiomeric Control Achieved via chiral resolution or chiral catalyst employment Essential for (R)-enantiomer production

Research Findings and Analytical Data

  • Yield and Purity: Laboratory cycloaddition methods yield 51-73% of the bicyclic compound, with high selectivity achievable by controlling reaction parameters and using chiral auxiliaries.

  • Spectroscopic Characterization: The bicyclic ring system exhibits characteristic vibrational modes identifiable by IR and NMR spectroscopy, confirming the structure and purity of the synthesized compound. Elemental microanalysis further supports the compound's identity.

  • Catalytic Activity: The (R)-enantiomer of 1,4-diazabicyclo[3.2.1]octane dihydrochloride demonstrates high efficacy as a Brønsted-Lowry base catalyst in asymmetric synthesis, including Michael additions and Diels-Alder reactions, enhancing enantioselectivity and yield compared to non-chiral analogues.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Cycloaddition of 3-oxidopyraziniums 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, acrylates Moderate temperature, organic solvents 51-73 Suitable for lab-scale, allows substituent variation
Catalytic Cyclization (Industrial) Ethylenediamine, K-TS-1 zeolite catalyst Fixed-bed reactor, optimized temp/pressure High Scalable, environmentally friendly
Coupling with Carboxylic Acids Carboxylic acids, N,N′-carbonyldiimidazole DMF solvent, room to moderate temp Variable Enables derivatization, amide formation
Palladium-Catalyzed Carbonylation Halogenated precursors, Pd catalyst, triethylamine DMF solvent, CO atmosphere Moderate Access to complex derivatives with therapeutic potential

Chemical Reactions Analysis

Types of Reactions: ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

(R)-DABCO dihydrochloride serves as a versatile catalyst in various organic reactions, enhancing reaction rates and selectivity. Its unique chiral configuration allows it to facilitate asymmetric synthesis effectively.

Table 1: Catalytic Reactions Involving (R)-DABCO Dihydrochloride

Reaction TypeDescriptionReference
Asymmetric SynthesisUsed in synthesizing enantiomerically pure compounds
Gold(I)-Catalyzed ReactionsCatalyzes reactions involving glycal-derived substrates
Nazarov CyclizationFacilitates cyclization processes to produce bicyclic compounds

Pharmaceutical Applications

The compound is integral in drug discovery and development due to its structural similarity to bioactive alkaloids such as nicotine and morphine. It has shown potential in several therapeutic areas.

Case Study: Analgesic Activity

Research has demonstrated that derivatives of (R)-DABCO exhibit significant analgesic effects comparable to morphine. For instance, compounds derived from this scaffold have been shown to act as efficient agonists at opioid receptors, providing insights into their potential use as pain management therapies .

Table 2: Biological Activities of (R)-DABCO Derivatives

Compound NameActivity TypeNotable EffectsReference
Compound AAnalgesicAgonist at μ-opioid receptors
Compound BAntibacterialEffective against Gram-negative bacteria
Compound CCytotoxicInhibitory activity against tumor cell lines

Medicinal Chemistry

The structural rigidity provided by the bicyclic framework of (R)-DABCO enhances its biological activity. This compound has been explored for its potential in treating various conditions, including bacterial infections and cancer.

Case Study: Antibacterial Activity

A study on tetracationic compounds based on diazabicyclo structures revealed strong antibacterial activity against pathogens like Pseudomonas aeruginosa. The study highlighted the effectiveness of certain linkers in enhancing the antibacterial properties of these compounds .

Synthesis and Derivative Development

The synthesis of (R)-DABCO dihydrochloride typically involves methods that emphasize chirality, which is crucial for its applications in asymmetric synthesis.

Table 3: Synthesis Methods for (R)-DABCO Dihydrochloride

MethodDescriptionReference
Intramolecular CyclizationFormation through cyclic reaction pathways
Rearrangement TechniquesUtilizing Beckmann rearrangement for synthesis

Mechanism of Action

The mechanism of action of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an agonist or antagonist, depending on the specific target. Its bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score
This compound 5492-61-5 C₆H₁₂N₂·2HCl 185.1 Bicyclo[3.2.1], two N atoms, (R)-configuration
1,4-Diazabicyclo[2.2.2]octane 2099-72-1 C₆H₁₂N₂ 112.17 Bicyclo[2.2.2], smaller ring system 0.85
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 17783-50-5 C₇H₁₄N₂·2HCl 199.12 Methyl substituent at N8 0.89
(R)-1,4-Diazabicyclo[4.3.0]nonane 96193-27-0 C₇H₁₂N₂ 124.19 Bicyclo[4.3.0], larger fused ring 0.92
3,8-Diazabicyclo[3.2.1]octane dihydrochloride 90673-35-1 C₆H₁₂N₂·2HCl 185.1 N3 and N8 positions 0.79

Key Observations :

  • Ring Size and Rigidity : The bicyclo[3.2.1] system in the target compound provides greater steric hindrance compared to bicyclo[2.2.2]octane, influencing reactivity and binding affinity in pharmaceutical applications .
  • Substituents : Methylated analogs (e.g., 8-Methyl-3,8-diazabicyclo[3.2.1]octane) exhibit altered hydrophobicity and bioavailability .
  • Enantiomeric Specificity : The (R)-configuration is critical for interactions with chiral biological targets, unlike racemic mixtures of other bicyclic amines .

Biological Activity

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, often referred to as a derivative of the diazabicyclo[3.2.1]octane scaffold, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential applications in drug development.

Overview of the Compound

This compound is characterized by its bicyclic structure containing two nitrogen atoms, which contributes to its unique biological profile. The compound has been studied primarily for its potential as a pharmaceutical intermediate and as an active agent against various pathogens.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of (R)-1,4-Diazabicyclo[3.2.1]octane derivatives against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from this scaffold have shown MIC values comparable to established antibiotics such as ciprofloxacin against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Mechanism of Action : The antibacterial activity is attributed to the tetracationic nature of these compounds, which disrupts bacterial cell membranes and inhibits growth .
CompoundMIC (µg/mL)Bacterial Strain
1c0.5Pseudomonas aeruginosa
1e0.25Staphylococcus aureus

Antiviral Activity

Research indicates that certain derivatives exhibit antiviral properties, particularly against influenza virus strains:

  • Activity Against H1N1 : Some diazabicyclo compounds have shown significant antiviral activity in vitro, suggesting potential for treating viral infections .

Cytotoxicity

The cytotoxic effects of (R)-1,4-Diazabicyclo[3.2.1]octane derivatives have been evaluated against various cancer cell lines:

  • Tumor Cell Lines : Studies report cytotoxic activity against glioblastoma and hepatocellular carcinoma cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's structural similarity to bioactive alkaloids allows it to interact with various receptors in the body, including opioid receptors .
  • Enzyme Inhibition : Certain derivatives act as β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of diazabicyclo compounds against drug-resistant bacterial strains. The results indicated that compounds with specific linker moieties exhibited superior antibacterial properties compared to traditional antibiotics.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of these compounds against H1N1 influenza virus. The study highlighted that specific structural modifications enhanced antiviral activity significantly.

Q & A

Q. What are the standard synthetic protocols for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride?

The compound is synthesized via a multi-step procedure starting from 2-piperazin-2-yl-ethanol. The free base is converted to the dihydrochloride salt through acidification, as described in Sturn et al. (1977). Key steps include coupling reactions using TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole hydrate) in DMF with diisopropylethylamine (DIEA) as a base . Purification involves recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How should researchers safely handle this compound?

The compound requires handling in a fume hood with PPE (gloves, lab coat, eye protection). It is hygroscopic and should be stored in a desiccator. Avoid inhalation or skin contact; wash thoroughly after use. Note that its safety profile for medical applications is unvalidated, and it is strictly for research purposes .

Q. What spectroscopic methods are used to characterize this compound?

1H NMR (300 MHz, CDCl₃) reveals distinct signals for the bicyclic framework: δ 3.82–3.78 (m, 1H), 2.98–2.63 (m, 5H), and 1.62–1.53 (m, 3H). Mass spectrometry (APCI+) confirms molecular ions (e.g., [M+1]⁺ = 261 for derivatives) . Elemental analysis or X-ray crystallography may validate purity and salt formation .

Advanced Research Questions

Q. How does the dihydrochloride form influence reactivity in coupling reactions?

The hydrochloride salt enhances solubility in polar solvents (e.g., DMF, methanol) but requires neutralization with DIEA to activate the free base for nucleophilic reactions. This step is critical in amide bond formation, as seen in Example 1 of AstraZeneca’s synthesis of nicotinic receptor ligands . Excess DIEA (2.7 equiv) ensures complete deprotonation, optimizing coupling efficiency .

Q. What structural insights can crystallography provide for this compound?

X-ray studies of analogous diazabicyclo derivatives (e.g., dabcoHI hydrates) reveal pressure-induced hydration and hydrogen-bonding networks. For (R)-1,4-Diazabicyclo[3.2.1]octane derivatives, crystallography can resolve conformational flexibility and salt interactions, such as coordination with metal ions in catalytic systems .

Q. How is this compound utilized in nicotinic acetylcholine receptor (nAChR) studies?

As a rigid bicyclic amine, it serves as a scaffold for nAChR ligands. Derivatives like 1-(1,4-Diazabicyclo[3.2.1]oct-4-yl)-3-phenyl-propynone modulate receptor activity, with substituents (e.g., fluoro or aryl groups) fine-tuning binding affinity. Mechanistic studies use electrophysiology or radioligand assays to assess subtype selectivity (α4β2 vs. α7 nAChRs) .

Q. What strategies resolve contradictions in synthetic yields for derivatives?

Discrepancies in yield often arise from solvent choice (DMF vs. THF) or stoichiometric imbalances. For example, Example 1 (AstraZeneca) achieved 70–80% yield using DMF and DIEA, while alternative protocols with non-polar solvents reported lower efficiency. Optimization involves monitoring reaction progress via TLC or LC-MS .

Q. How does the compound’s physicochemical behavior impact formulation in biological assays?

The dihydrochloride salt increases aqueous solubility (~50 mg/mL in water) but may alter partitioning in lipid membranes. Surface tension and conductivity studies (similar to 1,4-Diazabicyclo[2.2.2]octane-CuBr₂ systems) suggest aggregation tendencies in methanol, requiring surfactants for stable dispersions in cell-based assays .

Methodological Considerations

Q. What purity assessment methods are recommended?

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients.
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%).
  • Karl Fischer titration : Quantify hygroscopic water content (<1% w/w) .

Q. How can researchers troubleshoot low coupling efficiency in amide synthesis?

  • Ensure complete salt neutralization with DIEA.
  • Pre-activate carboxylic acids with TBTU/HOBt for 5–10 minutes before adding the amine.
  • Substitute DMF with DCM for less sterically hindered substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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